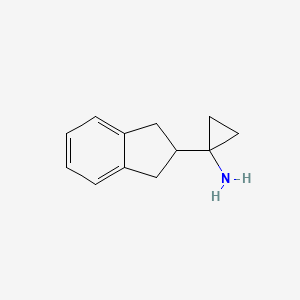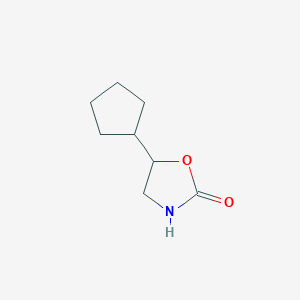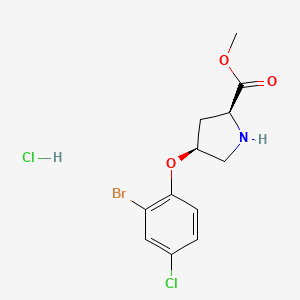
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound of interest in various scientific disciplines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis starts with the preparation of the pyrrolidine ring, typically through a Mannich reaction involving formaldehyde, an amine, and a ketone.
Esterification: : The carboxylic acid group on the pyrrolidine ring is esterified using methanol and a strong acid catalyst to form the methyl ester.
Substitution Reaction: : The phenoxy group is introduced via a nucleophilic substitution reaction where a phenol derivative reacts with bromine and chlorine under controlled temperature and solvent conditions.
Final Product Formation: : The final compound is crystallized out as a hydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
For industrial production, the synthesis is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to reduce by-products and waste, often employing advanced catalysis and separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidine ring, resulting in various N-oxide derivatives.
Reduction: : It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminium hydride.
Substitution: : The phenoxy group with its halogen substitutions can participate in further nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Substitution: : Alkali metals or alkoxides in polar solvents like dimethyl sulfoxide.
Major Products Formed
Depending on the type of reaction, the major products can vary. Oxidation typically leads to N-oxides, reduction produces alcohols or amines, and substitution can yield a wide array of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used in studying reaction mechanisms and developing novel synthetic pathways.
Biology
In biological research, it serves as a molecular probe to study receptor-ligand interactions due to its phenoxy group.
Medicine
Industry
It finds use in the development of specialized polymers and materials due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological targets such as receptors or enzymes. The presence of the phenoxy group allows for binding affinity to specific molecular sites, influencing biological pathways and eliciting a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,4S)-4-(phenoxy)-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Comparison and Uniqueness
The addition of bromine and chlorine to the phenoxy group of Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate distinguishes it from similar compounds. These substitutions enhance its chemical reactivity and potential binding affinity, making it a unique candidate for various scientific investigations.
Conclusion
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemically rich compound with diverse applications in research and industry. Its unique structure and reactivity profiles make it an essential subject of study in multiple scientific fields.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWUMYXMFNOHAE-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
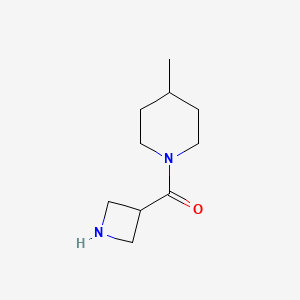
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
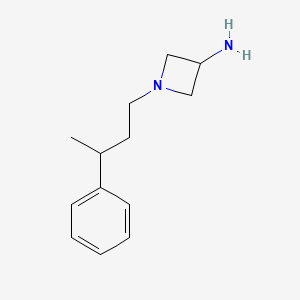
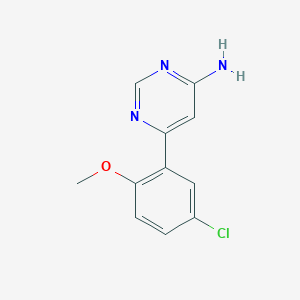
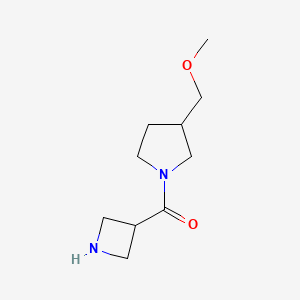
![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)
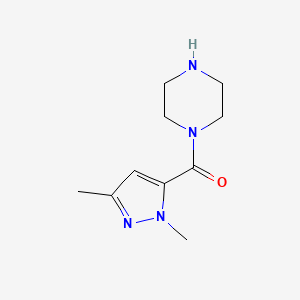
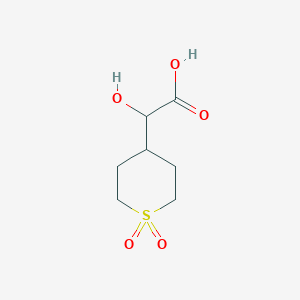
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

